molecular formula C17H22IN B3619564 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide

Cat. No.: B3619564
M. Wt: 367.27 g/mol
InChI Key: VYJOSYMRIOHZHC-UHFFFAOYSA-M
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Description

“1-butyl-2-(2-phenylethyl)pyridinium iodide” is a type of pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of “1-butyl-2-(2-phenylethyl)pyridinium iodide” involves co-grinding of 1- (2-oxo-2-phenylethyl)-pyridinium iodide (Py+·I−, 1) with 0.5 equivalent of I2 . This affords the mixture of 1 and Py+·I3− (3) soon after grinding .


Chemical Reactions Analysis

The chemical reaction of “1-butyl-2-(2-phenylethyl)pyridinium iodide” involves a transformation in the solid state . The resultant powder gradually converts to a double salt, Py+· (I−)0.5· (I3−)0.5 (2), by leaving it at ambient temperature for one month .

Mechanism of Action

The mechanism of action for “1-butyl-2-(2-phenylethyl)pyridinium iodide” involves cations and anions spontaneously diffusing and rearranging in the solid state following the anion change from I− to I3− .

Properties

IUPAC Name

1-butyl-2-(2-phenylethyl)pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N.HI/c1-2-3-14-18-15-8-7-11-17(18)13-12-16-9-5-4-6-10-16;/h4-11,15H,2-3,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJOSYMRIOHZHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1CCC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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